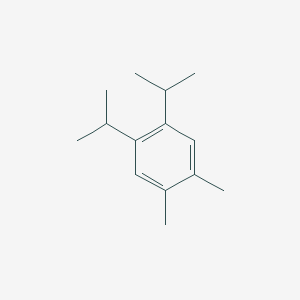
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , comprising (2S)-2-amino-4-methylpentanoic acid, (2S)-2-aminopropanoic acid, and (2S)-2,6-diaminohexanoic acid, represents a group of amino acids. These amino acids are essential building blocks of proteins and play crucial roles in various biological processes. Each of these compounds has unique properties and applications in scientific research, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
-
(2S)-2-amino-4-methylpentanoic acid
- This compound can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis.
- Another method involves the asymmetric hydrogenation of an α-keto acid using a chiral catalyst.
-
(2S)-2-aminopropanoic acid
- This amino acid can be prepared through the hydrolysis of proteins or by the fermentation of carbohydrates using specific bacteria.
- Industrially, it is produced by the reductive amination of pyruvic acid.
-
(2S)-2,6-diaminohexanoic acid
- This compound is synthesized through the hydrogenation of α,ε-dioxohexanoic acid.
- Another method involves the fermentation of glucose using specific strains of bacteria.
Industrial Production Methods
- Industrial production of these amino acids often involves fermentation processes using genetically modified microorganisms to enhance yield and purity.
- Chemical synthesis methods are also employed, particularly for large-scale production, where cost-effectiveness and efficiency are critical.
化学反应分析
Types of Reactions
-
Oxidation
- These amino acids can undergo oxidation reactions, leading to the formation of corresponding oxo acids.
-
Reduction
- Reduction reactions can convert these amino acids into their respective amines.
-
Substitution
- Amino acids can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, acylating agents.
Major Products
- Oxidation of (2S)-2-amino-4-methylpentanoic acid yields 2-oxo-4-methylpentanoic acid.
- Reduction of (2S)-2-aminopropanoic acid produces propylamine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
科学研究应用
Chemistry
- These amino acids are used as chiral building blocks in the synthesis of complex organic molecules.
- They serve as precursors for the synthesis of pharmaceuticals and agrochemicals.
Biology
- They are essential components of proteins and enzymes, playing critical roles in metabolic pathways.
- Used in the study of protein structure and function.
Medicine
- (2S)-2-amino-4-methylpentanoic acid is used in the treatment of certain metabolic disorders.
- (2S)-2-aminopropanoic acid is a key ingredient in intravenous nutrition solutions.
- (2S)-2,6-diaminohexanoic acid is used in the synthesis of antibiotics and other therapeutic agents.
Industry
- These amino acids are used in the production of biodegradable plastics and other environmentally friendly materials.
- They are also employed in the food industry as flavor enhancers and nutritional supplements.
作用机制
- The mechanism of action of these amino acids involves their incorporation into proteins and enzymes, where they participate in various biochemical reactions.
- They act as substrates for enzymes, facilitating catalytic processes essential for cellular function.
- Molecular targets include ribosomes, where they are incorporated into growing peptide chains during protein synthesis.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: Similar in structure to (2S)-2-amino-4-methylpentanoic acid but with a different side chain.
(2S)-2-aminobutanoic acid: Similar to (2S)-2-aminopropanoic acid but with an additional carbon in the side chain.
(2S)-2,4-diaminobutanoic acid: Similar to (2S)-2,6-diaminohexanoic acid but with a shorter carbon chain.
Uniqueness
- The unique side chains of these amino acids confer specific properties, such as hydrophobicity or charge, which influence their role in protein structure and function.
- Their specific stereochemistry (2S) is crucial for their biological activity, as it determines their interaction with enzymes and other biomolecules.
属性
CAS 编号 |
51749-62-3 |
|---|---|
分子式 |
C15H34N4O6 |
分子量 |
366.45 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H13NO2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);4-5H,3,7H2,1-2H3,(H,8,9);2H,4H2,1H3,(H,5,6)/t2*5-;2-/m000/s1 |
InChI 键 |
CPSHAZDGODGFFA-AEEDHIJKSA-N |
手性 SMILES |
C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)N.CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


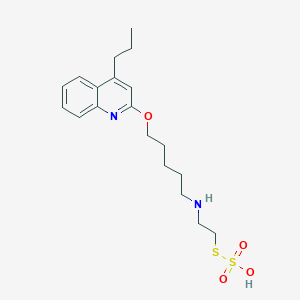

![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
methanone](/img/structure/B14658783.png)
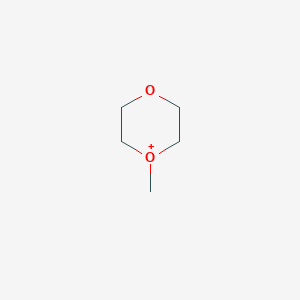
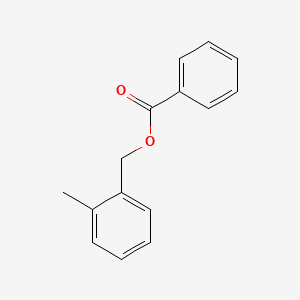
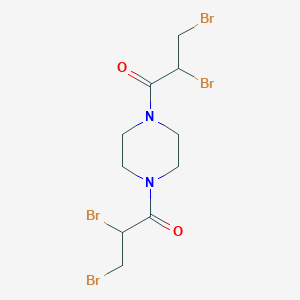
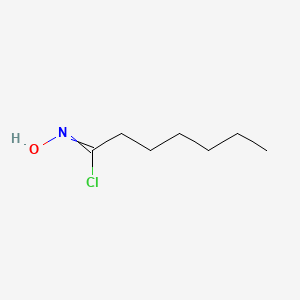

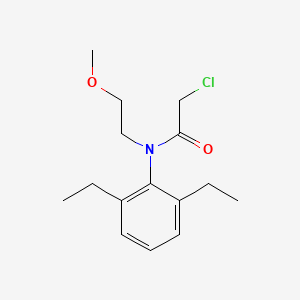

![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)

